The synthesis of ACC2-IN-2e involves several chemical processes that are typically characterized by organic synthesis techniques. While specific synthetic routes for ACC2-IN-2e are not extensively documented, compounds targeting similar enzymatic pathways often utilize methods such as:
Technical details regarding the synthesis would typically include reaction conditions (temperature, pressure), catalysts used, and purification methods such as chromatography to isolate the desired compound.
The molecular structure of ACC2-IN-2e is characterized by specific functional groups that confer its inhibitory properties against Acetyl-CoA Carboxylase 2. Although detailed structural data for ACC2-IN-2e is not provided in the current literature, compounds with similar activity often feature:
Quantitative structure-activity relationship studies may provide insights into how variations in structure affect biological activity.
ACC2-IN-2e participates in chemical reactions that primarily involve its interaction with Acetyl-CoA Carboxylase 2. The main reaction mechanism can be summarized as follows:
Technical details regarding these reactions would include kinetic parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity) and specific assays used to measure enzyme activity in the presence of ACC2-IN-2e.
The mechanism of action for ACC2-IN-2e involves several steps:
Data supporting this mechanism often comes from studies using animal models or cell lines where ACC2 expression is manipulated.
While specific physical and chemical properties of ACC2-IN-2e are not extensively detailed in the available literature, typical properties for such compounds include:
Relevance analyses might include stability studies or solubility tests conducted under conditions mimicking biological environments.
ACC2-IN-2e has potential applications in scientific research and medicine:
Table 1: Key Functional Differences Between ACC Isoforms
Feature | ACC1 | ACC2 |
---|---|---|
Primary Location | Cytosol | Mitochondrial membrane-associated |
Major Function | De novo lipogenesis (DNL) | Inhibition of fatty acid oxidation |
Malonyl-CoA Pool | Cytosol (precursor for FA synthesis) | Mitochondrial (CPT1 inhibitor) |
Knockout Phenotype | Embryonic lethal | Viable; ↑ fatty acid oxidation |
Therapeutic Targeting | Risk of hypertriglyceridemia | Improved insulin sensitivity |
Systemic Glucose Homeostasis: In db/db mice, ACC2 inhibition improved hyperglycemia and glucose tolerance independent of body weight changes. This occurred via increased skeletal muscle glucose uptake and suppressed hepatic gluconeogenesis, secondary to improved insulin sensitivity [3].
Pan-ACC inhibitors (targeting both ACC1 and ACC2) demonstrate efficacy in reducing hepatic steatosis but cause significant adverse effects:
Table 2: Metabolic Effects of ACC2-IN-2e in Preclinical Models
Parameter | Change vs. Control | Model | Mechanistic Insight |
---|---|---|---|
Skeletal Muscle DAG | ↓ 28% | ZDF rats (5 weeks) | Reduced PKCθ activation; improved IRS1 phosphorylation |
Skeletal Muscle Ceramide | ↓ 25% | ZDF rats (5 weeks) | Attenuated ceramide-mediated Akt inhibition |
Long-Chain Acylcarnitines | ↑ 45% | SD rats (5 weeks) | Enhanced mitochondrial β-oxidation flux |
Hepatic Ketogenesis | ↑ 50% | HFSD-fed rats | Increased acetyl-CoA flux to ketone bodies |
Plasma Glucose (AUC) | ↓ 35% | db/db mice | Improved whole-body insulin sensitivity |
Concluding Remarks
ACC2-IN-2e represents a mechanistically refined approach to modulating lipid metabolism. By selectively antagonizing ACC2, it circumvents the hypertriglyceridemia and hepatic dysregulation associated with pan-ACC inhibitors while effectively reducing bioactive lipids in insulin-responsive tissues. Its efficacy in improving glucose tolerance across rodent models of diabetes underscores ACC2’s role as a gatekeeper of metabolic flexibility. Future work should explore synergies with insulin-sensitizing agents to address multifactorial diabetic pathophysiology.
Table 3: Compound Overview: ACC2-IN-2e
Property | Detail |
---|---|
IUPAC Name | (S,E)-N-(4-(6-((7-chloro-2-ethoxybenzo[d]thiazol-6-yl)oxy)pyridin-3-yl)but-3-en-2-yl)acetamide |
ACC2 IC50 | 1.9 nM |
ACC1 IC50 | 1950 nM |
Selectivity (ACC2/ACC1) | >1,000-fold |
Primary Pharmacodynamic Effects | ↑ Fatty acid oxidation, ↓ DAG/ceramide, ↓ hyperglycemia |
Key Metabolic Indications | Type 2 diabetes, insulin resistance, NAFLD |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: